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molecular formula C11H23N3 B8663482 3-(4-Methylpiperazin-1-yl)cyclohexanamine

3-(4-Methylpiperazin-1-yl)cyclohexanamine

Cat. No. B8663482
M. Wt: 197.32 g/mol
InChI Key: ZQPOWVCQVKUXRP-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

LAH (13015 g, 355.45 mmol, 2.5 eq.) was taken up in THF (600 ml), and 3-(4-methylpiperazin-1-yl)cyclohexanone oxime (30.0 g, 142.18 mmol, 1.0 eq.) was added in portions at 0° C. The reaction mixture was then heated to RT and refluxed for 14 hours. Then it was cooled to 0° C. again, hydrolyzed with 15% NaOH solution (15 ml), filtered off and washed with 10% MeOH in DCM (500 ml). The filtrate was concentrated under reduced pressure and used in the next stage without being purified further. Yield: 67% (19.0 g, 96.44 mmol)
Name
Quantity
13015 g
Type
reactant
Reaction Step One
Name
3-(4-methylpiperazin-1-yl)cyclohexanone oxime
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][N:8]1[CH2:13][CH2:12][N:11]([CH:14]2[CH2:19][CH2:18][CH2:17][C:16](=[N:20]O)[CH2:15]2)[CH2:10][CH2:9]1>C1COCC1>[CH3:7][N:8]1[CH2:9][CH2:10][N:11]([CH:14]2[CH2:19][CH2:18][CH2:17][CH:16]([NH2:20])[CH2:15]2)[CH2:12][CH2:13]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
13015 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
3-(4-methylpiperazin-1-yl)cyclohexanone oxime
Quantity
30 g
Type
reactant
Smiles
CN1CCN(CC1)C1CC(CCC1)=NO
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled to 0° C. again
FILTRATION
Type
FILTRATION
Details
hydrolyzed with 15% NaOH solution (15 ml), filtered off
WASH
Type
WASH
Details
washed with 10% MeOH in DCM (500 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Name
Type
Smiles
CN1CCN(CC1)C1CC(CCC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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